![molecular formula C20H20N6O2 B3000217 N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219906-16-7](/img/structure/B3000217.png)

N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

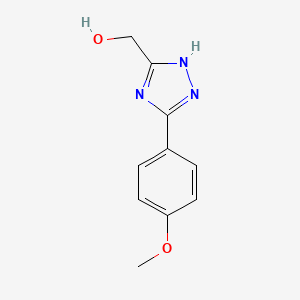

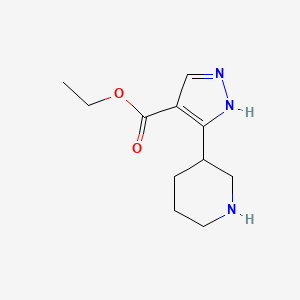

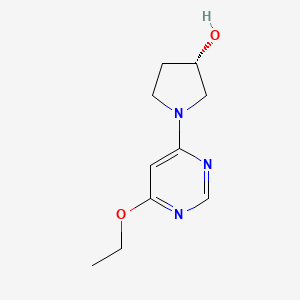

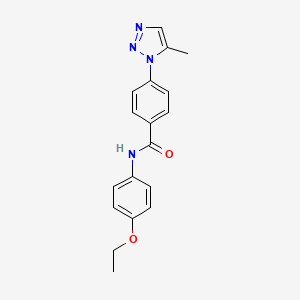

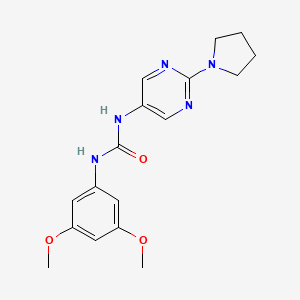

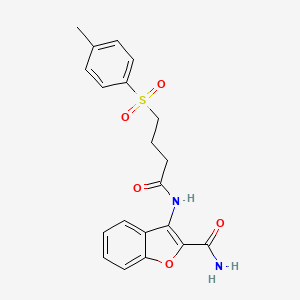

The compound "N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as an imidazole ring, a pyrazolopyridine core, and a carboxamide group, which are common in drug design for various therapeutic targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of imidazo[1,2-a]pyridine carboxamides involves the design and synthesis of new antitubercular agents with excellent in vitro activity against Mycobacterium tuberculosis strains . Similarly, the synthesis of imidazo[1,5-a]pyridine derivatives for stable N-heterocyclic carbenes involves the generation of new types of carbenes characterized by Rh(I) mono- and biscarbenes . These methods could provide insights into the synthesis of the compound , although the exact synthetic route would need to be developed based on the specific structure of the target molecule.

Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring, which is a five-membered planar ring with two nitrogen atoms that is known for its role in the stability of N-heterocyclic carbenes . The pyrazolopyridine core is a fused bicyclic structure that is often seen in compounds with antimycobacterial activity . The presence of a carboxamide group is a common feature in drug molecules due to its hydrogen bonding capability, which can enhance biological activity .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The imidazole ring can participate in electrophilic substitution reactions, while the carboxamide group can engage in amide bond formation or hydrolysis under certain conditions. The pyrazolopyridine core may undergo various reactions such as alkylation, acylation, or sulfonation, depending on the position of the substituents and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests it would likely have a high degree of lipophilicity, which could affect its solubility and permeability. The compound's stability, melting point, and boiling point would be influenced by the presence of the imidazole and pyrazolopyridine rings, which are known to confer thermal stability to molecules . The carboxamide group could enhance the compound's solubility in polar solvents due to its ability to form hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study by Grošelj et al. (2015) detailed the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, highlighting a method suitable for constructing a larger library of similar compounds. Key compounds in this class were characterized using NMR and X-ray analysis, contributing to the understanding of their molecular structure and properties (Grošelj et al., 2015).

Experimental and Theoretical Studies on Functionalization Reactions

- Yıldırım et al. (2005) explored the functionalization reactions of related compounds, providing insights into the chemistry and potential applications of these molecules in various scientific fields. This study included both experimental and theoretical approaches to understand the reaction mechanisms (Yıldırım et al., 2005).

Potential Biological Activity

- Kumar and Mashelker (2007) investigated novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, closely related to the compound . These compounds are expected to exhibit hypertensive activity, indicating potential therapeutic applications (Kumar & Mashelker, 2007).

Multidentate N-heterocyclic Compounds and Complexes

- Research by Caballero et al. (2001) on a new multidentate N-heterocyclic biscarbene, closely related to the queried compound, demonstrated the stability and reactivity of these molecules, contributing to the field of organometallic chemistry (Caballero et al., 2001).

Synthesis of Novel Derivatives and Their Potential Applications

- Abdelhamid and Gomha (2013) conducted research on the synthesis of new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives, demonstrating the versatility and potential applications of these compounds in various scientific fields (Abdelhamid & Gomha, 2013).

Zukünftige Richtungen

Future research could focus on further elucidating the biological activity of this compound and its potential applications. For example, it could be interesting to explore its potential use in the treatment of various diseases, given the wide range of biological activities exhibited by imidazole derivatives .

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds, it’s likely that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, the effects could be diverse and depend on the specific biological activity .

Eigenschaften

IUPAC Name |

5-benzyl-N-(3-imidazol-1-ylpropyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c27-19(22-7-4-9-25-10-8-21-14-25)16-12-26(11-15-5-2-1-3-6-15)13-17-18(16)23-24-20(17)28/h1-3,5-6,8,10,12-14H,4,7,9,11H2,(H,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZUWYLZNBDYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NCCCN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)

![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)